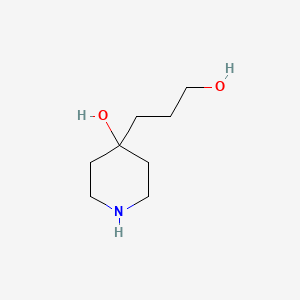

4-(3-Hydroxypropyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-7-1-2-8(11)3-5-9-6-4-8/h9-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTJRNYBQJUJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Hydroxypropyl Piperidin 4 Ol

Precursor Identification and Starting Materials for Target Synthesis

The successful synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol hinges on the selection of appropriate precursors that provide the foundational piperidine (B6355638) scaffold and the necessary functional groups for elaboration.

Strategic Use of Protected Amines and Alcohols

Due to the presence of reactive amine and hydroxyl functional groups, protecting group strategies are essential to prevent unwanted side reactions during the synthesis. researchgate.netgoogle.com

Amine Protecting Groups: The secondary amine of the piperidine ring is often protected to prevent its interference in reactions targeting other parts of the molecule. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability in many reaction conditions and its straightforward removal under acidic conditions. For instance, 3-(4-Piperidinyl)propanol can be reacted with di-tert-butyl dicarbonate (B1257347) to yield the Boc-protected intermediate.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another important amine protecting group, particularly known for its lability to basic conditions, often using piperidine for its removal. wikipedia.orgiris-biotech.de

Benzyl (B1604629) (Bn): The benzyl group can be introduced via benzylation and is typically removed by catalytic hydrogenation. google.com

Alcohol Protecting Groups: While the primary alcohol of the hydroxypropyl side chain is generally less reactive than the piperidine amine, its protection might be necessary in certain synthetic routes to avoid side reactions.

Direct Synthetic Routes and Reaction Pathways

Several synthetic strategies can be employed to construct the this compound molecule. These routes often involve the formation of the piperidine ring as a key step or the functionalization of a pre-existing piperidine scaffold.

Nucleophilic Substitution Reactions for Piperidine Ring Functionalization

Nucleophilic substitution reactions are a common method for introducing substituents onto a piperidine ring. prepchem.com In the context of synthesizing this compound, a key step could involve the reaction of a piperidine derivative with a reagent containing the 3-hydroxypropyl group. For example, 4-(4-fluorobenzoyl)piperidine (B1333394) can be reacted with 3-bromopropanol in the presence of a base like potassium carbonate to introduce the hydroxypropyl side chain. prepchem.com Another approach involves the ring-opening of epoxides. For instance, 1-aralkyl-3,4-epoxypiperidines can react with amines in protic solvents to yield 3-amino-piperidin-4-ols. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 4-(4-fluorobenzoyl)piperidine | 3-bromopropanol | Anhydrous potassium carbonate, 1-butanol (B46404), reflux | 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine | prepchem.com |

| 1-aralkyl-3,4-epoxypiperidine | Amine | Protic solvent (e.g., 2-propanol) | 3-Amino-piperidin-4-ol | researchgate.net |

Interactive Data Table 1: Examples of Nucleophilic Substitution Reactions

Reductive Amination Approaches to Piperidine Scaffolds

Reductive amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of piperidine derivatives. diva-portal.orgyoutube.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize this compound, a precursor ketone such as a protected 4-piperidone (B1582916) could be reacted with an amine bearing the 3-hydroxypropyl group, followed by reduction. Sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting ketone. diva-portal.org A significant challenge can be the undesired reduction of the ketone to an alcohol. diva-portal.org

| Ketone/Aldehyde | Amine | Reducing Agent | Product | Reference |

| N-protected 4-piperidone | Aniline | Na(OAc)3BH, Acetic Acid | N-protected 4-anilino-piperidine | diva-portal.org |

| Ketone/Aldehyde | Primary Amine | H2/Catalyst or NaBH3CN | Secondary Amine | youtube.com |

| Ketone/Aldehyde | Secondary Amine | H2/Catalyst or NaBH3CN | Tertiary Amine | youtube.com |

Interactive Data Table 2: Examples of Reductive Amination Reactions

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring itself can be achieved through various cyclization strategies. nih.gov Intramolecular reactions are particularly effective for forming cyclic structures. One such approach is the Dieckmann condensation of diesters, which can be used to form 4-piperidones, key intermediates that can be further functionalized. dtic.mil Another powerful method is the aza-Michael reaction, which involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound to form the piperidine ring. nih.gov

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

| Diester | Dieckmann Condensation | Base | β-keto ester (precursor to 4-piperidone) | dtic.mil |

| N-tethered alkene | Intramolecular aza-Michael reaction | Organocatalyst, acid co-catalyst | Protected substituted piperidine | nih.gov |

Interactive Data Table 3: Examples of Cyclization Reactions

Hydroxylation Methods for Introducing the Hydroxyl Functionality

The synthesis of this compound involves the introduction of two distinct hydroxyl groups: one on the piperidine ring at the C4 position and a second on the N-propyl substituent. The formation of the tertiary alcohol on the piperidine ring is a critical step, often achieved through the reaction of a suitable piperidone precursor with an organometallic reagent. A common strategy involves the Grignard reaction, where a Grignard reagent adds to the carbonyl group of a piperidin-4-one. nih.gov For instance, the synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives has been accomplished by the reduction of 3-alkyl-2,6-diarylpiperidin-4-one using a Grignard reagent. nih.gov

Another approach involves the reduction of a piperidin-4-one to the corresponding alcohol. While this typically yields a secondary alcohol, modifications to the substrate can lead to the desired tertiary alcohol.

The hydroxyl group on the 3-hydroxypropyl side chain is often introduced by N-alkylation of a piperidine precursor with a reagent already containing the hydroxyl group, frequently in a protected form. A common reagent for this purpose is 3-bromopropanol. prepchem.com The reaction of a 4-substituted piperidine with 3-bromopropanol in the presence of a base like potassium carbonate can effectively install the 3-hydroxypropyl side chain. prepchem.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity. This involves careful consideration of catalysts, reaction media, temperature, and pressure.

Catalyst Selection and Reaction Medium Effects

The choice of catalyst and solvent system significantly influences the reaction outcome. For the N-alkylation step, the reaction is often performed in a polar aprotic solvent like 1-butanol or dimethylformamide (DMF) to facilitate the nucleophilic substitution. prepchem.comsci-hub.st The presence of a base, such as anhydrous potassium carbonate, is essential to neutralize the acid formed during the reaction. prepchem.com

In syntheses involving hydrogenation, for example, the removal of a benzyl protecting group or the reduction of a pyridine (B92270) ring, palladium on carbon (Pd/C) is a commonly used catalyst. epo.org The reaction is typically carried out in an alcohol solvent like methanol (B129727) or ethanol. For more complex transformations, such as gold-catalyzed cyclizations to form the piperidine ring, specific gold catalysts are employed in solvents like dichloromethane (B109758) (CH2Cl2). scispace.com

Mechanochemical approaches, using a ball mill, have also been explored for the alkylation of piperidine derivatives, sometimes with a liquid assistant like ethanol. acs.org This sustainable method can lead to high yields and reduced side products compared to solution-based reactions. acs.org

| Reaction Step | Catalyst/Reagent | Solvent | Purpose | Source |

| N-Alkylation | K₂CO₃ | 1-Butanol | Introduction of the propyl side chain | prepchem.com |

| Hydrogenation | 10% Pd/C | Methanol | Deprotection or Ring Reduction | epo.org |

| Gold-Catalyzed Cyclization | Gold Catalyst | CH₂Cl₂ | Formation of the piperidine ring | scispace.com |

| Mechanochemical Alkylation | None (Ball Mill) | Ethanol (assistant) | Sustainable alkylation | acs.org |

Temperature and Pressure Regulation in Synthetic Transformations

Temperature and pressure are critical parameters that must be controlled to ensure efficient and safe reactions. N-alkylation reactions are often carried out at reflux temperature to increase the reaction rate. prepchem.com For instance, the reaction of 4-(4-fluorobenzoyl)piperidine with 3-bromopropanol is conducted at the reflux temperature of 1-butanol for 15 hours. prepchem.com

Hydrogenation reactions are typically performed at room temperature under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures like 60 psi to facilitate the reduction. google.com Some specialized reactions, such as those involving sensitive reagents, may require low temperatures. For example, reactions with borane-tetrahydrofuran (B86392) complex are initiated at 0 °C. sci-hub.st

| Reaction Type | Temperature | Pressure | Notes | Source |

| N-Alkylation | Reflux | Atmospheric | To increase reaction rate | prepchem.com |

| Hydrogenation | Room Temperature | Atmospheric to 60 psi | For reduction of double bonds or removal of protecting groups | google.com |

| Grignard Reaction | 0 °C to Room Temp | Atmospheric | Exothermic reaction requires initial cooling | nih.gov |

| Borane Reduction | 0 °C | Atmospheric | Controlled addition at low temperature | sci-hub.st |

Purification Techniques for Intermediate and Final Products

Purification of the intermediate and final products is essential to obtain this compound of high purity. A multi-step purification process is typically employed. After the reaction, the mixture is often filtered to remove solid reagents or catalysts. prepchem.com The filtrate is then concentrated under vacuum to remove the solvent. prepchem.com

The crude product is often subjected to an acid-base extraction. The product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is made basic to precipitate the product, which is then extracted with an organic solvent like chloroform. prepchem.com

For final purification, column chromatography is a powerful technique. Silica (B1680970) gel is a common stationary phase, and the eluent is a mixture of solvents, such as ethyl acetate (B1210297) and hexane, with the polarity adjusted to achieve optimal separation. epo.org In some cases, recrystallization from a suitable solvent system, like isopropanol (B130326) and isopropyl ether, can be used to obtain a crystalline solid of high purity. prepchem.com

| Purification Technique | Description | Application | Source |

| Filtration | Removal of solid particles from a liquid. | To remove catalysts (e.g., Pd/C) or excess reagents. | prepchem.com |

| Vacuum Concentration | Evaporation of solvent at reduced pressure. | To remove reaction solvents before further purification. | prepchem.com |

| Acid-Base Extraction | Separation based on the acidic or basic properties of the compound. | To separate the basic piperidine product from neutral or acidic impurities. | prepchem.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | For high-purity separation of the final product and intermediates. | epo.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | To obtain a highly pure crystalline product. | prepchem.com |

Stereoselective Synthesis and Chiral Resolution Approaches

The synthesis of specific stereoisomers of this compound can be achieved through stereoselective synthesis or by resolving a racemic mixture. The presence of a chiral center at the C4 position of the piperidine ring and potentially on the side chain makes stereocontrol an important consideration.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be accomplished by using a chiral starting material. For example, chiral piperidines can be synthesized from naturally occurring chiral molecules like 2-deoxy-D-ribose. nih.gov Another approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Rh(I) catalyzed asymmetric hydrogenation is one such method that has been explored for the synthesis of chiral piperidines. nih.gov Gold-catalyzed reactions have also been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols. scispace.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is to react the racemic amine with a chiral acid, such as (R)-O-acetyl mandelic acid, to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, and can be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. An alternative is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers. google.commdpi.com

| Method | Principle | Example | Source |

| Stereoselective Synthesis | |||

| Chiral Pool Synthesis | Use of a readily available chiral starting material. | Synthesis from 2-deoxy-D-ribose. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. | Rh(I) catalyzed asymmetric hydrogenation. | nih.gov |

| Chiral Resolution | |||

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution with (R)-O-acetyl mandelic acid. | researchgate.net |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Separation of enantiomers using a chiral column. | google.commdpi.com |

Advanced Chemical Transformations and Derivatization of 4 3 Hydroxypropyl Piperidin 4 Ol

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 4-(3-Hydroxypropyl)piperidin-4-ol is a key site for a variety of chemical modifications. Its nucleophilic character allows for reactions such as alkylation and acylation, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Alkylation Reactions and Formation of N-Substituted Piperidines

The nitrogen atom of the piperidine ring can be readily alkylated to form N-substituted derivatives. Common methods for N-alkylation include reaction with alkyl halides, reductive amination, and reaction with alcohols under specific catalytic conditions.

N-Alkylation with Alkyl Halides: This is a classical and widely used method for alkylating secondary amines. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide (e.g., alkyl iodide or bromide). researchgate.netgoogle.comThe reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to neutralize the hydrohalic acid formed and drive the reaction to completion. researchgate.netTo avoid overalkylation and the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to the reaction mixture. researchgate.netReductive Amination: This powerful method involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the corresponding N-alkylated piperidine. chim.itresearchgate.netA variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. chim.itresearchgate.netThis method is highly versatile, allowing for the introduction of a wide range of substituents. For instance, rhodium-catalyzed transfer hydrogenation using formic acid as the hydride source can also achieve reductive amination of pyridinium (B92312) salts to N-aryl piperidines. acs.orgN-Alkylation with Alcohols: A greener approach to N-alkylation involves the direct use of alcohols as alkylating agents. This "hydrogen-borrowing" process typically requires a metal catalyst, such as those based on ruthenium or iridium, and often high temperatures. thalesnano.comFor example, piperidine can be alkylated with n-propanol using a Raney Nickel catalyst at high temperature and pressure. thalesnano.com

Table 1: Selected N-Alkylation Reactions of Piperidine Derivatives| Alkylating Agent/Method | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃, DMF, Room Temperature | N-Alkylpiperidine | researchgate.netgoogle.com |

| Reductive Amination (e.g., with an aldehyde) | NaBH(OAc)₃ or NaBH₃CN, Mildly Acidic Conditions | N-Alkylpiperidine | chim.it |

| Alcohol (e.g., n-propanol) | RaNi Catalyst, High Temperature, High Pressure | N-Alkylpiperidine | thalesnano.com |

| Reductive Transamination (from pyridinium salt) | Rh catalyst, HCOOH, (Hetero)aryl amine | N-(Hetero)aryl piperidine | acs.org |

Acylation and Amidation Reactions at the Nitrogen Center

The piperidine nitrogen can undergo acylation to form amides, which are important functional groups in many biologically active compounds. This transformation can be achieved using various acylating agents.

Using Acyl Chlorides and Anhydrides: A common method for N-acylation is the reaction with an acyl chloride or acid anhydride. pearson.comderpharmachemica.comThis reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (HCl or a carboxylic acid). derpharmachemica.comAmide Coupling with Carboxylic Acids: A more direct and widely used method involves the coupling of the piperidine with a carboxylic acid using a coupling agent. A popular combination of reagents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govasianpubs.orgresearchgate.netEDC activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the piperidine nitrogen to form the amide bond. The addition of HOBt suppresses side reactions and can improve yields. nih.govOther coupling reagents like HATU in the presence of a base such as diisopropylethylamine (DIPEA) are also highly effective. asianpubs.org

Table 2: Common N-Acylation and Amidation Reactions| Acylating Agent/Method | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | N-Acylpiperidine (Amide) | pearson.comderpharmachemica.com |

| Carboxylic Acid | EDC, HOBt, Base (e.g., DIPEA) | N-Acylpiperidine (Amide) | nih.govresearchgate.net |

| Carboxylic Acid | HATU, DIPEA, DMF | N-Acylpiperidine (Amide) | asianpubs.org |

Protective Group Strategies for the Piperidine Nitrogen

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective transformations at other sites of the molecule, such as the hydroxyl groups. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. researchgate.netCbz Protection: The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group. ontosight.aiIt is introduced using benzyl (B1604629) chloroformate (CbzCl) in the presence of a base. ontosight.aiThe Cbz group is stable to a variety of conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which makes it orthogonal to the acid-labile Boc group. researchgate.netontosight.ai

Table 3: Protective Groups for the Piperidine Nitrogen| Protective Group | Introduction Reagent | Cleavage Conditions | Reference(s) |

|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | researchgate.net |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | ontosight.aiavantorsciences.comsynquestlabs.comapolloscientific.co.uk |

Reactions Involving the Hydroxypropyl Side Chain

The primary alcohol of the 3-hydroxypropyl side chain offers another handle for chemical modification, allowing for oxidation, esterification, and etherification reactions. These transformations can be used to introduce new functionalities and modulate the physicochemical properties of the molecule.

Oxidation Reactions of the Primary Alcohol

The primary alcohol on the side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgOxidation to Aldehydes: To achieve the partial oxidation of the primary alcohol to an aldehyde, mild and selective oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orgAnother highly effective and milder reagent is the Dess-Martin periodinane (DMP), which offers advantages such as neutral pH conditions and often higher yields. libretexts.orgwikipedia.orgalfa-chemistry.comchemistrysteps.commychemblog.comOxidation to Carboxylic Acids: For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are employed. The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidant that will convert a primary alcohol, via the intermediate aldehyde, to the corresponding carboxylic acid. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganicchemistrytutor.comnumberanalytics.com

Table 4: Oxidation Reactions of the Primary Alcohol Side Chain| Desired Product | Oxidizing Agent | Typical Conditions | Reference(s) |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Anhydrous | libretexts.orgmasterorganicchemistry.comlumenlearning.com |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | libretexts.orgwikipedia.orgalfa-chemistry.com |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, Water | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group can be converted into esters and ethers, which can serve as prodrugs or alter the molecule's solubility and pharmacokinetic properties.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivatives. The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgbyjus.comsavemyexams.combritannica.comAlternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine. byjus.comEtherification: The formation of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgorganicchemistrytutor.comThis reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide) from an alkyl halide in an Sₙ2 reaction. wikipedia.orglibretexts.orgA variation of this method uses silver oxide (Ag₂O) under milder conditions. libretexts.org

Table 5: Esterification and Etherification of the Hydroxyl Group| Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Esterification (Fischer-Speier) | Carboxylic Acid, H₂SO₄ (catalyst), Heat | Ester | wikipedia.orgbyjus.comfiveable.me |

| Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Ester | byjus.com |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | masterorganicchemistry.comwikipedia.orglibretexts.org |

Functional Group Interconversion within the Propyl Chain

The 3-hydroxypropyl side chain of this compound is a prime target for functional group interconversion, enabling the introduction of diverse chemical entities. The primary hydroxyl group at the terminus of the propyl chain can be readily modified using standard organic transformations.

Oxidation and Subsequent Derivatization: The terminal hydroxyl group can be oxidized under controlled conditions to yield either an aldehyde or a carboxylic acid. For instance, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane would selectively produce the corresponding aldehyde, 4-(3-oxopropyl)piperidin-4-ol. More potent oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), would lead to the formation of the carboxylic acid, 3-(4-hydroxypiperidin-4-yl)propanoic acid. These new functional groups are valuable intermediates for further reactions. The aldehyde can undergo Wittig reactions, reductive aminations, or aldol (B89426) condensations, while the carboxylic acid is a handle for forming amides, esters, and other acid derivatives.

Table 1: Representative Functional Group Interconversions of the Propyl Chain

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Primary Alcohol (-CH₂OH) | Dess-Martin Periodinane | Aldehyde (-CHO) | 4-(3-oxopropyl)piperidin-4-ol |

| Primary Alcohol (-CH₂OH) | KMnO₄, NaOH, H₂O | Carboxylic Acid (-COOH) | 3-(4-hydroxypiperidin-4-yl)propanoic acid |

| Primary Alcohol (-CH₂OH) | 1. TsCl, Pyridine; 2. NaI | Alkyl Iodide (-CH₂I) | 4-(3-iodopropyl)piperidin-4-ol |

| Primary Alcohol (-CH₂OH) | 1. MsCl, Et₃N; 2. NaN₃ | Azide (B81097) (-CH₂N₃) | 4-(3-azidopropyl)piperidin-4-ol |

This table presents plausible transformations based on established chemical principles.

Further interconversions can be achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with various nucleophiles can introduce a range of functionalities. For example, treatment with sodium azide would yield 4-(3-azidopropyl)piperidin-4-ol, which can be reduced to the corresponding primary amine, providing a new site for conjugation.

Transformations of the Piperidine Ring System

The piperidine ring itself is not merely a passive scaffold but can undergo significant structural modifications, including changes in ring size, saturation level, and substitution patterns.

Ring Opening and Ring Expansion Reactions

While stable, the piperidine ring can be induced to undergo ring expansion or contraction under specific conditions, often involving the formation of strained bicyclic intermediates. researchgate.netclockss.org For this compound, a hypothetical ring expansion could be envisioned through a Tiffeneau–Demjanov-type rearrangement. This would first require converting the tertiary hydroxyl group at the C4 position into a vicinal primary amine, for example, by transforming the propyl chain into an aminomethyl group. Diazotization of this intermediate could induce a one-carbon expansion to furnish a substituted azepane (a seven-membered ring).

Conversely, ring contraction of a 4,4-disubstituted piperidine to a 3-disubstituted pyrrolidine (B122466) has been reported, proceeding through the formation of a bridged bicyclic quaternary ammonium salt intermediate. researchgate.net This type of transformation highlights the dynamic nature of the piperidine core under specific chemical stimuli.

Selective Hydrogenation and Dehydrogenation Processes

The saturation level of the piperidine ring can be altered through hydrogenation and dehydrogenation, providing access to the corresponding aromatic pyridine derivatives.

Dehydrogenation: The piperidine ring can be aromatized to a pyridine ring through catalytic dehydrogenation. This process is typically carried out at elevated temperatures (200-500 °C) over a supported metal catalyst, such as platinum or palladium on silica (B1680970) gel or vanadia. google.comgoogle.com Applying these conditions to this compound would yield 4-(3-hydroxypropyl)pyridin-4-ol. The reaction proceeds via an endothermic dehydrogenation mechanism, which can sometimes be coupled with an exothermic oxydehydrogenation if an oxidant is present. google.com

Hydrogenation: The reverse reaction, the hydrogenation of a pyridine to a piperidine, is also a fundamental transformation. mdpi.comnih.gov If one were to start with the pyridine analog, 4-(3-hydroxypropyl)pyridin-4-ol, its reduction to this compound can be achieved using various catalytic systems. Heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) are commonly used, often requiring harsh conditions such as high pressure (up to 100 bar) and temperature. thalesnano.comresearchgate.net More recently, homogeneous catalysts, including iridium(I) and rhodium(I) complexes, have been developed to perform these reductions under milder conditions, sometimes with high stereoselectivity. nih.govchemrxiv.org These methods often tolerate sensitive functional groups, making them suitable for complex molecules. chemrxiv.org

Regioselective Functionalization of the Piperidine Ring

Modern synthetic methods allow for the direct functionalization of otherwise inert C(sp³)–H bonds on the piperidine ring. thieme-connect.comresearchgate.net For this compound, the C4 position is already fully substituted, directing any new functionalization to the C2/C6 or C3/C5 positions. The choice of catalyst and directing group on the piperidine nitrogen is crucial for controlling the site of reaction. nih.gov

Rhodium-catalyzed C–H insertion reactions, for example, can be tuned to selectively functionalize different positions. nih.gov By choosing an appropriate N-protecting group (e.g., N-Boc, N-brosyl) and a specific rhodium catalyst, it is possible to direct the introduction of new substituents to the C2 or C4 positions of a piperidine ring. nih.gov Photocatalytic methods have also emerged for the regiodivergent α- or β-functionalization of saturated N-heterocycles, using a flavin-based catalyst to generate an iminium ion intermediate that can be trapped to form α-hydroxylated or β-desaturated products. chemrxiv.org These strategies could be adapted to selectively decorate the piperidine core of the title compound, creating a library of analogs with diverse substitution patterns. thieme-connect.com

Synthesis of Complex Conjugates and Hybrid Molecules

The multiple functional groups on this compound make it an excellent linker or scaffold for the synthesis of complex conjugates and hybrid molecules. mdpi.comresearchgate.net Both hydroxyl groups and the secondary amine can serve as handles for attaching other molecular entities, such as bioactive agents, polymers, or reporter molecules like fluorophores.

The Ugi four-component reaction, a powerful tool for generating chemical diversity, can be employed using a piperidone precursor to create highly substituted piperidine derivatives. nih.govub.edu Following the synthesis of the core, the propyl side chain could be introduced via N-alkylation if the piperidine nitrogen was initially unprotected.

More direct conjugation strategies involve leveraging the existing functional groups. The terminal hydroxyl group of the propyl chain can be used to form ether or ester linkages, while the tertiary hydroxyl at C4 can also be derivatized, although it is more sterically hindered. The secondary amine of the piperidine ring is readily alkylated or acylated. For instance, a drug molecule containing a carboxylic acid could be coupled to the terminal hydroxyl group via esterification. Alternatively, a molecule with a suitable leaving group (e.g., an alkyl halide) could be attached to the piperidine nitrogen. Recent work has demonstrated the synthesis of oligonucleotide conjugates using a 1-(4-vinylpyrimidin-2-yl)piperidin-4-ol linker, showcasing how the piperidin-4-ol motif can be incorporated into complex biomolecular structures. acs.org

Table 2: Potential Conjugation Strategies for this compound

| Reactive Site | Conjugation Reaction | Linkage Formed | Example Conjugate Partner |

| Propyl -OH | Esterification | Ester | Carboxylic acid-containing drug (e.g., Ibuprofen) |

| Propyl -OH | Etherification (Williamson) | Ether | Fluorescent tag with an alkyl halide |

| Piperidine N-H | Reductive Amination | Tertiary Amine | Aldehyde-modified biomolecule |

| Piperidine N-H | Acylation | Amide | Activated acid (e.g., acyl chloride) of a peptide |

| Piperidine N-H | Nucleophilic Substitution | Tertiary Amine | Maleimide-functionalized linker for antibody conjugation mdpi.comresearchgate.net |

This table illustrates potential applications in creating complex molecular architectures.

Spectroscopic and Structural Elucidation Techniques for 4 3 Hydroxypropyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4-(3-hydroxypropyl)piperidin-4-ol, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be reliably predicted based on the analysis of structurally similar compounds, such as (3R, 6S)-6-(3-hydroxypropyl) piperidin-3-ol and other piperidine (B6355638) derivatives. figshare.comniscpr.res.inorientjchem.org

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The piperidine ring protons would typically appear as complex multiplets in the region of δ 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to resonate further downfield compared to the protons at C3 and C5. The hydroxypropyl side chain would show characteristic signals: a triplet for the terminal -CH₂OH group around δ 3.6 ppm, and multiplets for the other two methylene (B1212753) groups. The protons of the two hydroxyl groups and the amine proton would appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. Deuterium exchange with D₂O can be used to confirm these labile protons as they would disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 2.8 - 3.2 | m | - |

| H-3, H-5 | 1.6 - 1.9 | m | - |

| H-1' (CH₂-CH₂-CH₂OH) | 1.5 - 1.7 | m | - |

| H-2' (CH₂-CH₂-CH₂OH) | 1.4 - 1.6 | m | - |

| H-3' (CH₂-CH₂-CH₂OH) | 3.5 - 3.7 | t | ~6-7 |

| 4-OH | variable | br s | - |

| 3'-OH | variable | br s | - |

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, six distinct carbon signals are expected.

The carbon bearing the hydroxyl group in the piperidine ring (C4) would be significantly downfield, typically in the range of δ 65-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) would also be downfield due to the deshielding effect of the nitrogen atom, appearing around δ 40-50 ppm. The remaining piperidine ring carbon (C3 and C5) would resonate at a higher field. For the hydroxypropyl side chain, the carbon attached to the hydroxyl group (C3') would be the most downfield, followed by the other two methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 | 68 - 72 |

| C-2, C-6 | 42 - 46 |

| C-3, C-5 | 30 - 35 |

| C-1' (CH₂-CH₂-CH₂OH) | 38 - 42 |

| C-2' (CH₂-CH₂-CH₂OH) | 20 - 25 |

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the piperidine ring (e.g., H-2 with H-3) and within the hydroxypropyl side chain (e.g., H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom. It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like C4 in this case) and for connecting different fragments of the molecule. For instance, correlations between the protons of the hydroxypropyl chain and the C4 of the piperidine ring would confirm the attachment point of the side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For this compound (molecular formula C₈H₁₇NO₂), the expected exact mass for the [M+H]⁺ ion would be approximately 160.1338 m/z. figshare.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the ion with high accuracy, confirming the molecular formula. figshare.com

Fragmentation in the ESI source can occur, often leading to the loss of small neutral molecules like water (H₂O) from the hydroxyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound by GC-MS, derivatization is often necessary to increase its volatility and thermal stability. This typically involves the conversion of the hydroxyl and amine groups to silyl (B83357) ethers or esters.

The mass spectrum obtained by GC-MS using electron ionization (EI) would show a molecular ion peak (M⁺), although it may be weak or absent for such molecules. The fragmentation pattern, however, would be rich in structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

Loss of the hydroxypropyl side chain: Cleavage of the C-C bond between the piperidine ring and the side chain.

Dehydration: Loss of one or two molecules of water from the hydroxyl groups.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of the identity of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3R, 6S)-6-(3-hydroxypropyl) piperidin-3-ol |

| This compound hydrochloride |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy would be crucial for confirming the presence of its characteristic hydroxyl (-OH) and secondary amine (N-H) groups. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of chemical bonds and functional groups within the molecule.

In the IR spectrum of a piperidin-4-ol derivative, distinct stretching bands are expected. The hydroxyl groups (one on the piperidine ring and one on the propyl side chain) would typically exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic piperidine ring and propyl chain are expected in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the primary and tertiary alcohols would be observed in the fingerprint region, typically between 1050 and 1260 cm⁻¹. For example, in the analysis of related structures like tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate, a distinct hydroxyl stretching band is noted around 3200 cm⁻¹ .

Table 1: Typical Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Moderate to Weak |

| Alkane (C-H) | Stretching | 2850 - 3000 | Moderate to Strong |

Crystallographic Analysis for Solid-State Structure Determination

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful tool for determining the precise three-dimensional structure of a crystalline compound. For a derivative of this compound, SCXRD analysis would reveal the exact conformation of the piperidine ring. Piperidine rings typically adopt a stable chair conformation to minimize steric strain. iucr.orgbakhtiniada.ru

Studies on various N-substituted piperidin-4-one and piperidin-4-ol derivatives consistently show the six-membered heterocycle in a chair conformation. iucr.org For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one confirms a chair conformation for the piperidine ring. iucr.org SCXRD also elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups. In the crystal structure of 1-benzoyl-3-(2-hydroxypropyl)thiourea, strong intermolecular O-H···S and N-H···O hydrogen bonds link the molecules into chains. researchgate.net Such interactions would be expected to play a significant role in the crystal packing of this compound.

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value (from 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one) iucr.org |

|---|---|

| Chemical Formula | C₁₃H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0430 (3) |

| b (Å) | 8.0805 (3) |

| c (Å) | 11.1700 (4) |

| β (°) | 97.475 (2) |

| Volume (ų) | 540.80 (4) |

| Z (molecules/unit cell) | 2 |

Powder X-Ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is an essential technique for analyzing crystalline solids and is particularly important for identifying and characterizing different polymorphic forms. americanpharmaceuticalreview.com Polymorphs are different crystalline structures of the same compound, which can have distinct physical properties. Since different crystal forms will diffract X-rays at unique angles, each polymorph produces a characteristic PXRD pattern. americanpharmaceuticalreview.com

In the pharmaceutical development of related compounds, PXRD is used to screen for polymorphs and select the most stable form. americanpharmaceuticalreview.com For example, the complex piperidine derivative (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide was found to exist in multiple crystalline forms (Form A, B, and C), each distinguished by its unique PXRD pattern and thermal properties. google.com The analysis involves comparing the diffraction patterns (peak positions at specific 2θ angles and their relative intensities) of different batches of the compound prepared under various conditions. americanpharmaceuticalreview.comgoogle.com

Table 3: Representative PXRD Peaks for Different Polymorphs of a Piperidine Derivative

| Form | Characteristic 2θ Peaks (°) google.com |

|---|---|

| Form A | 6.8, 8.8, 10.2, 12.0, 13.7 |

| Form B | 9.9, 13.9, 14.8, 18.0, 21.9 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for separating components of a mixture and for assessing the purity of a compound. High-performance liquid chromatography and thin-layer chromatography are standard methods used in the analysis of piperidine derivatives.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a premier method for determining the purity of a compound and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of polar compounds like piperidin-4-ol derivatives. uniba.itresearchgate.net In this technique, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector. unipi.it For instance, the purity of various piperidinol analogs has been confirmed to be ≥95% by HPLC analysis at wavelengths such as 218 nm or 254 nm. unipi.itnih.gov A validated HPLC-UV method for a related metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a C18 column with a mobile phase of acetonitrile and potassium phosphate (B84403) buffer, with UV detection at 220 nm. researchgate.net

Table 4: Typical HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netunipi.it |

| Mobile Phase | Acetonitrile / Water or Phosphate Buffer uniba.itresearchgate.net |

| Detection | UV at 218, 220, or 254 nm researchgate.netunipi.itnih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. nih.govresearchgate.net For piperidine derivatives, TLC is typically performed using silica (B1680970) gel plates as the stationary phase. uj.edu.plresearchgate.net

The sample is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a suitable mobile phase. The solvent mixture, often a combination of a relatively nonpolar solvent like dichloromethane (B109758) and a polar solvent like methanol, moves up the plate by capillary action. uj.edu.pl Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. The separated spots are visualized, often under UV light or by staining with an agent like potassium permanganate (B83412). nih.gov The retention factor (Rf value) is calculated for each spot and can be used for identification purposes.

Table 5: Common TLC Systems for Piperidine Derivatives

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates nih.govresearchgate.net |

| Mobile Phase Examples | Dichloromethane / Methanol (e.g., 9:1) uj.edu.pl Butanol / Acetic Acid / Water researchgate.net |

Research Applications of 4 3 Hydroxypropyl Piperidin 4 Ol As a Synthetic Building Block

Role as a Versatile Intermediate in Complex Organic Synthesis

The unique arrangement of functional groups in 4-(3-Hydroxypropyl)piperidin-4-ol provides a platform for the construction of diverse and complex molecules. The secondary amine can be readily functionalized, and the two hydroxyl groups can be selectively protected or activated to participate in a variety of chemical reactions.

The inherent reactivity of the functional groups in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it has been utilized in the preparation of thieno[3,4-d]pyrimidin-4-yl derivatives, which are of interest in medicinal chemistry. google.com The synthesis involves the reaction of the piperidine (B6355638) derivative with a suitably substituted thieno[3,4-d]pyrimidine (B1628787) core.

Furthermore, the structural motif of this compound lends itself to intramolecular cyclization reactions to form spiro-heterocycles. While direct examples starting from this specific compound are not extensively documented in readily available literature, the synthesis of spiro-heterocycles from related 4-piperidone (B1582916) derivatives is a well-established strategy. nih.govresearchgate.net This involves the reaction of the ketone with various reagents to construct a second ring system at the C4 position of the piperidine. Given the presence of the 3-hydroxypropyl chain, intramolecular cyclization following activation of the terminal hydroxyl group could provide access to spiro-ether or spiro-lactone systems.

The development of synthetic routes to polycyclic systems is a significant area of organic chemistry. The structure of this compound can be envisaged as a key component in the construction of such complex frameworks. For example, intramolecular cyclization strategies involving the piperidine nitrogen and the terminal hydroxyl group of the propyl chain could lead to the formation of fused bicyclic systems. While specific examples detailing the use of this compound in this context are not prevalent, the general principles of intramolecular cyclization of amino alcohols are well-established for the synthesis of fused piperidine systems. researchgate.net

Combinatorial chemistry has become an indispensable tool in drug discovery for the rapid generation of large libraries of related compounds for high-throughput screening. The piperidinol scaffold, of which this compound is an example, has been identified as a valuable core for the generation of such libraries. nih.gov

A notable example is the use of a 4-chloro-3-(trifluoromethyl)phenyl-4-piperidinol scaffold in the parallel synthesis of a 22-member optimization library for the discovery of novel anti-tuberculosis therapeutics. nih.gov The synthesis involved the reaction of the piperidinol core with various epoxides to generate a library of analogues with diverse substitutions. This approach highlights the utility of the piperidinol scaffold in generating structural diversity for biological screening.

Table 1: Example of a Combinatorial Library Synthesis Using a Piperidinol Scaffold

| Scaffold | Reagent | Resulting Compound Class | Application | Reference |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Various epoxides | 1-((substituted)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives | Anti-tuberculosis screening | nih.gov |

Applications in Medicinal Chemistry Research Design

The piperidine moiety is a key pharmacophore in a multitude of clinically used drugs, and derivatives of this compound are of significant interest in the design of new therapeutic agents. mdpi.com

The piperidine scaffold is a common feature in ligands for various receptors in the central nervous system. Research has focused on the design and synthesis of piperidine-based derivatives as selective ligands for sigma receptors (σR), which are implicated in a range of neurological disorders. nih.govunict.it The synthesis of novel piperidine-based alkylacetamide derivatives with mixed affinity towards both σ1 and σ2 receptor subtypes has been reported. nih.gov While not explicitly starting from this compound, the synthetic strategies often involve the functionalization of a pre-formed piperidine ring, a role for which this compound is well-suited.

Furthermore, piperidine derivatives are crucial in the development of ligands for opioid receptors. researchgate.net The 4-phenyl piperidine scaffold is a key structural element in many mu-opioid receptor agonists. The synthesis of such compounds often involves the elaboration of a piperidine core, and the functional handles present in this compound could be exploited to introduce necessary pharmacophoric features.

The piperidine ring also serves as a foundational scaffold for the design of potent and selective enzyme inhibitors.

HIV-1 Protease Inhibitors: A significant application of piperidine-based scaffolds is in the development of HIV-1 protease inhibitors. nih.govacs.orgdiva-portal.org Darunavir, a clinically important HIV-1 protease inhibitor, features a central piperidine-like ring. Research in this area involves the design and synthesis of novel piperidine analogues as P2-ligands to improve potency and overcome drug resistance. nih.gov The synthesis of these complex molecules often involves multi-step sequences where a functionalized piperidine intermediate is a key building block. acs.org

Soluble Epoxide Hydrolase (sEH) Inhibitors: Soluble epoxide hydrolase (sEH) is another important therapeutic target, and its inhibitors have potential applications in treating inflammatory diseases. nih.govaginganddisease.orgmdpi.com Conformationally constrained sEH inhibitors incorporating a piperidine ring have been developed to improve pharmacokinetic properties. nih.gov The design of these inhibitors often involves connecting a central pharmacophore to a secondary pharmacophore via a saturated ring like piperidine. The synthesis of these inhibitors involves the use of piperidine-based building blocks. nih.gov

Table 2: Piperidine Scaffolds in Enzyme Inhibitor Design

| Enzyme Target | Piperidine Scaffold Role | Example Inhibitor Class | Key Structural Feature | Reference |

| HIV-1 Protease | P2-Ligand | Darunavir Analogues | Substituted piperidine ring | nih.govacs.org |

| Soluble Epoxide Hydrolase (sEH) | Conformational constraint | Piperidine-based ureas | Piperidine ring linking pharmacophores | nih.govnih.gov |

| Cholesterol 24-Hydroxylase (CH24H) | Core scaffold | 3-Piperidinyl pyridine (B92270) derivatives | 3-Substituted piperidine | acs.org |

Structure-Activity Relationship (SAR) Studies for Molecular Design

The core structure of this compound serves as a valuable scaffold in medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can elucidate the chemical features essential for biological activity and optimize compounds for desired therapeutic effects.

SAR studies on analogues of this compound have revealed that the nature of the linker between the piperidine ring and other molecular fragments, as well as the substitution patterns on associated rings, plays a crucial role in determining binding affinity and selectivity for biological targets. nih.gov For instance, in the development of potent and selective μ-opioid receptor (MOR) agonists, analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol were synthesized and evaluated. nih.gov These studies demonstrated that variations in the linker and phenyl ring substituents significantly impacted the compounds' ability to bind to and activate the MOR. nih.gov

Furthermore, research into inhibitors of Akt (Protein Kinase B), a key enzyme in cancer signaling pathways, has utilized piperidine-containing structures. sci-hub.st Extensive SAR studies in this area have shown that achieving selectivity for Akt over other kinases, such as ROCK, is a significant challenge. sci-hub.st Modifications to the piperidine scaffold and its substituents are critical for improving potency and selectivity, as well as for mitigating off-target effects like inhibition of the hERG ion channel, which can lead to cardiac toxicity. sci-hub.st

The stereochemistry of the piperidin-4-ol core is also a critical factor in determining biological activity. In the development of Akt inhibitors, the S-enantiomer of a particular compound proved to be significantly more active than the R-enantiomer, highlighting the importance of chiral centers in the molecule's interaction with its biological target. sci-hub.st Similarly, in the design of antituberculosis agents, the chirality of the hydroxypropyl side chain attached to the piperidine nitrogen influenced the compound's efficacy. nih.gov

Below is a table summarizing key findings from SAR studies involving piperidin-4-ol derivatives:

| Compound Series | Key SAR Findings | Therapeutic Target |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | The linker between the piperidine and phenyl rings, and the phenyl ring's substituent pattern are pivotal for binding affinity and selectivity. nih.gov | μ Opioid Receptor (MOR) |

| 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogues | Modifications are crucial for selectivity against ROCK kinase and reducing hERG ion channel affinity. sci-hub.st The S-enantiomer showed significantly higher activity. sci-hub.st | Akt Kinase |

| 1-(substituted-phenoxy-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogues | The stereochemistry of the hydroxypropyl side chain impacts anti-tuberculosis activity. nih.gov | Mycobacterium tuberculosis |

Investigation of Molecular Interactions with Biological Targets

The structural features of this compound, namely the piperidine ring and the dual hydroxyl groups, enable it to interact with a variety of biological targets, including neurotransmitter receptors, proteins, and enzymes. These interactions are fundamental to its potential therapeutic applications.

The hydroxyl groups of this compound are capable of forming hydrogen bonds with the active sites of enzymes, thereby influencing their catalytic activity. This makes the compound and its derivatives valuable tools for studying enzyme kinetics and mechanisms. For instance, piperidinol-containing compounds have been evaluated for their ability to inhibit specific enzymes involved in disease pathways.

In the context of pain signaling, derivatives have been assessed for their ability to inhibit TRPV1 receptors. The trifluoromethyl group in some analogues can enhance binding affinity to such targets, while the hydroxyl group participates in crucial hydrogen bonding interactions. ontosight.ai This modulation of receptor activity can lead to various biological effects.

The table below provides examples of biological targets that can interact with piperidin-4-ol derivatives:

| Biological Target | Type of Interaction | Potential Therapeutic Application |

| μ Opioid Receptor | Agonism | Pain management nih.gov |

| Akt Kinase | Inhibition | Cancer therapy sci-hub.st |

| Mycobacterium tuberculosis enzymes | Inhibition | Anti-tuberculosis treatment nih.gov |

| Neurotransmitter Receptors | Modulation | Neurological disorders |

| TRPV1 Receptors | Inhibition | Pain signaling |

Utilization in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry, where it can be used to create functional polymers and novel organic materials.

Incorporation into Functional Polymers

The hydroxyl groups on this compound provide reactive sites for polymerization reactions. This allows for the incorporation of the piperidine moiety into polymer backbones or as pendant groups. The resulting functional polymers can exhibit unique properties derived from the presence of the piperidine ring. For example, polymers containing piperidine units can be used in the development of cationic polymers for various applications. google.com These polymers can interact with negatively charged surfaces and molecules, making them useful in personal care products, water treatment, and as gene delivery vectors.

Development of Novel Organic Materials

Beyond polymers, this compound can serve as a building block for the synthesis of other novel organic materials. The ability to modify both the piperidine nitrogen and the hydroxyl groups allows for the creation of complex molecular architectures. For instance, it can be a precursor for the synthesis of liquid crystals, organogels, or other materials with specific optical or electronic properties. The piperidine ring can influence the packing of molecules in the solid state, which is a critical factor in determining the properties of crystalline organic materials.

Industrial Chemical Synthesis as a Fine Chemical Intermediate

In the realm of industrial chemistry, this compound is considered a fine chemical intermediate. amerigoscientific.com Fine chemicals are pure, single substances produced in limited quantities that serve as building blocks for more complex, high-value products such as pharmaceuticals, agrochemicals, and specialty chemicals. amerigoscientific.com

The synthesis of complex molecules often involves a multi-step process, and this compound can be a key component in these synthetic routes. ontosight.airsc.org Its bifunctional nature, with both nucleophilic (the secondary amine) and hydrophilic (the hydroxyl groups) centers, makes it a versatile reactant. For example, it can be used in the synthesis of active pharmaceutical ingredients (APIs) where the piperidine ring is a core structural element. rsc.org The production of such intermediates requires careful control of reaction conditions to ensure high purity and yield, which is a hallmark of fine chemical manufacturing. acs.org

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies

The development of new and efficient synthetic routes is paramount to expanding the accessibility and utility of 4-(3-Hydroxypropyl)piperidin-4-ol and its analogs. While established methods provide a foundation, future research will focus on strategies that offer improved yields, stereoselectivity, and sustainability.

Recent advances in the synthesis of piperidine (B6355638) derivatives highlight several promising avenues. Multicomponent reactions (MCRs), for instance, are gaining traction as a powerful tool for rapidly generating molecular complexity from simple starting materials. mdpi.com The use of MCRs in the synthesis of piperidinols allows for the construction of extensive compound libraries with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. mdpi.com Another area of intense research is the asymmetric synthesis of piperidines. Techniques such as the double reduction of pyridine (B92270) derivatives using ruthenium(II) or rhodium(I) catalysts offer a pathway to enantiomerically pure products, a critical requirement for many pharmacological applications. mdpi.com

Furthermore, innovative approaches like the intramolecular amination of methoxyamine-containing boronic esters, catalyzed by iron, are being developed for the efficient construction of piperidine rings. mdpi.com The synthesis of the key precursor, 4-(3-hydroxypropyl)piperidine, has been achieved through the reduction of 3-(pyridin-4-yl)propan-1-ol, presenting a straightforward route to the core structure. mdpi.com Researchers are also exploring the use of renewable starting materials, such as D-glucose, to develop formal syntheses of related diol intermediates, pointing towards more sustainable chemical production. google.com

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single step to form a complex product. | Rapid generation of diverse compound libraries. | mdpi.com |

| Asymmetric Double Reduction | Two-step hydrogenation of pyridine derivatives using chiral catalysts. | High stereoselectivity for producing specific enantiomers. | mdpi.com |

| Iron-Catalyzed Amination | Intramolecular cyclization of boronic esters containing a methoxyamine group. | Efficient and uses an inexpensive, earth-abundant metal catalyst. | mdpi.com |

| Carbohydrate-Based Synthesis | Utilization of starting materials like D-glucose to create chiral building blocks. | Access to enantiomerically pure compounds from renewable sources. | google.com |

Advanced Computational Design and Predictive Modeling

The integration of computational chemistry into the research workflow is revolutionizing how molecules are designed and evaluated. For this compound, in silico methods offer a pathway to rationally design novel derivatives with enhanced properties and to predict their biological activities before committing to laborious and expensive laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. By developing mathematical models that correlate the chemical structure of piperidine derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. tandfonline.comresearchgate.netresearchgate.net For example, 3D-QSAR and group-based QSAR (GQSAR) models have been successfully used to design novel piperidine-based inhibitors for targets like the protein kinase Akt and the p53–HDM2 interaction. researchgate.netarabjchem.org These models, often built using genetic algorithms and multiple linear regression, help identify the key structural features that govern a compound's efficacy. tandfonline.comresearchgate.net

Beyond QSAR, molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand binds to its target protein. researchgate.netnih.gov These simulations can predict the binding affinity and stability of the ligand-protein complex, guiding the design of derivatives with improved target engagement. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are becoming indispensable for early-stage drug discovery, allowing scientists to filter out compounds with unfavorable pharmacokinetic or toxicity profiles in the initial design phase. nih.gov The use of web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) further enables the rapid screening of new piperidine structures to identify their most likely protein targets and predict their broader pharmacological effects. clinmedkaz.org

| Computational Method | Application for Piperidine Derivatives | Key Outcome | Reference |

| 3D-QSAR Modeling | Elucidating the structure-activity relationship of piperidine carboxamides as ALK inhibitors. | Design of 60 novel compounds with desirable inhibitory activity. | arabjchem.org |

| GQSAR & Molecular Docking | Designing piperidine-derived inhibitors of the p53–HDM2 interaction. | Identification of two lead compounds as potent HDM2 inhibitors. | researchgate.net |

| Molecular Dynamics & ADMET | Designing N-benzyl-piperidine derivatives as AChE/BuChE inhibitors. | Prediction of oral bioavailability, BBB crossing, and low toxicity. | nih.gov |

| Target & Activity Prediction | In silico analysis of new piperidine derivatives using online tools. | Identification of potential therapeutic applications in cancer and CNS diseases. | clinmedkaz.org |

Integration with Automation and High-Throughput Synthesis

To accelerate the discovery process, the fields of chemical synthesis and biological screening are increasingly turning to automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and evaluation of large libraries of compounds, dramatically reducing the time required for the design-make-test-analyze cycle.

A key innovation in this area is the use of automated systems based on desorption electrospray ionization mass spectrometry (DESI-MS). nih.govrsc.org These platforms can perform picomole-scale reactions in microdroplets, with reaction times accelerated to mere milliseconds. nih.govrsc.org The "Purdue Make It" system, for example, combines DESI-MS with liquid handling robotics to achieve throughputs of more than one sample per second, handling thousands of unique reactions in a single run. nih.gov This technology allows for the on-the-fly synthesis and screening of compound libraries, providing immediate feedback on reaction success and biological activity. nih.gov

The advantages of such automated systems include the miniaturization of synthesis, which reduces material consumption, and enhanced reproducibility. drugtargetreview.com By integrating machine learning algorithms with automated HTE, researchers can create fully autonomous molecular discovery workflows. drugtargetreview.com These systems can independently design experiments, synthesize the target compounds, test their properties, and use the results to inform the design of the next generation of molecules, creating a closed loop of discovery that operates with unprecedented speed and efficiency. For a versatile scaffold like this compound, these technologies will allow for the rapid exploration of vast chemical space, uncovering novel derivatives with optimized properties.

| Automated System | Technology | Throughput | Key Feature | Reference |

| Microdroplet-based Synthesis | Desorption Electrospray Ionization (DESI) | ~45 seconds per reaction | Reaction acceleration in microdroplets; integrated synthesis and analysis. | nih.govrsc.org |

| Purdue Make It System | DESI combined with liquid handling robotics | >1 sample per second | Small-scale synthesis, reaction screening, and label-free bioassays. | nih.gov |

| General HTE Platforms | Robotic liquid handlers, parallel reactors | Varies | Miniaturization, improved reproducibility, faster cycle times. | drugtargetreview.com |

Discovery of Unforeseen Chemical Transformations and Applications

While much research is directed toward predictable outcomes, the history of chemistry is rich with serendipitous discoveries of novel reactions and unexpected applications. The unique structural features of this compound—a tertiary alcohol and a primary alcohol separated by a propyl chain on a piperidine ring—present fertile ground for exploring unforeseen chemical transformations.

Research into related structures has already yielded surprising results. For instance, studies on protonated 3-fluoropiperidines have revealed unusual stereoelectronic effects, where the fluorine atom directs the conformation of the ring in unexpected ways. acs.org Such discoveries hint at a deeper level of structural control that could be exploited in the design of new catalysts or conformationally constrained molecules. The study of degradation pathways of similar amine alcohols under oxidative or thermal stress can also reveal novel chemical transformations and reactive intermediates, providing insights into both compound stability and potential synthetic routes. researchgate.net

The discovery of novel biological activities is another exciting frontier. While the piperidinol scaffold is known to interact with certain biological targets, high-throughput screening of this compound and its derivatives against a wide array of assays could uncover entirely new therapeutic applications. Analogs of this compound have already been investigated for unexpected uses, including as anti-tuberculosis agents and as potential treatments for glioblastoma. mdpi.comnih.gov The broad biological potential of piperidine derivatives is further suggested by computational predictions, which point toward possible applications as antimicrobial, antiarrhythmic, and local anesthetic agents, among others. clinmedkaz.org The systematic exploration of this compound in diverse biological contexts may well lead to the discovery of unforeseen and valuable pharmacological properties.

Q & A

Q. What statistical approaches address complex datasets in combination therapy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.